2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol
Description
2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol is a binaphthol derivative featuring a dimethylamino (-NMe₂) group at the 2' position and a hydroxyl (-OH) group at the 2 position. This compound belongs to the class of axially chiral 1,1'-binaphthyls, which are widely utilized in asymmetric catalysis, chiral ligand design, and materials science due to their rigid backbone and tunable electronic properties . The dimethylamino group enhances electron density and introduces steric bulk, distinguishing it from other binaphthol derivatives with methoxy, benzyloxy, or halogen substituents.
Properties
Molecular Formula |
C22H19NO |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO/c1-23(2)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24/h3-14,24H,1-2H3 |
InChI Key |
HJTXMDPHWBQULQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-naphthol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Naphthol+Dimethylamine→2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthyl derivatives.
Scientific Research Applications
2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-(Dimethylamino)-[1,1’-binaphthalen]-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the binaphthyl structure provides a rigid framework that can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methoxy Derivatives
- Example : 2'-Methoxy-[1,1'-binaphthalen]-2-ol (synthesized via alkylation with methyl iodide and K₂CO₃ in acetone) .
- Key Differences: Methoxy groups are introduced via nucleophilic substitution under basic conditions, whereas dimethylamino groups likely require more specialized reagents (e.g., dimethylamine or Pd-catalyzed couplings). Methoxy derivatives exhibit lower basicity and reduced steric hindrance compared to dimethylamino analogs.
Amino Derivatives
- Example: (±)-2′-Amino-[1,1′-binaphthalen]-2-ol (prepared via Smiles rearrangement or deprotection of benzylated intermediates) .
- Key Differences: Primary amines (-NH₂) are prone to oxidation, whereas dimethylamino groups offer improved stability.
Halogenated Derivatives
- Example : 7-Fluoro-2'-methoxy-[1,1'-binaphthalen]-2-ol (synthesized via Suzuki coupling or halogenation) .
- Key Differences: Halogens (e.g., F, Br) are typically introduced to enable further functionalization (e.g., cross-coupling). In contrast, dimethylamino groups are terminal functionalities that directly influence electronic properties.
Physical and Chemical Properties
Notes:
- The dimethylamino group increases solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its basicity.
- Steric bulk from -NMe₂ may reduce crystallinity compared to methoxy derivatives, as seen in the lower reported melting points for tertiary amine analogs .
Asymmetric Catalysis
- Dimethylamino Derivative: Potential use in chiral phosphine ligands (e.g., analogous to (R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-ol ). The -NMe₂ group could stabilize metal centers via lone-pair donation, enhancing enantioselectivity in reactions like hydroformylation or aldol additions.
- Methoxy Analogs : Widely employed in Rh- or Cu-catalyzed reactions, where steric effects dominate over electronic contributions .
Polymer Science
- Methoxy-substituted binaphthols are precursors for metathesis polymers with tunable dielectric properties , whereas dimethylamino derivatives may introduce pH-responsive behavior due to protonation/deprotonation of the amine group.
Stability and Functionalization
- Oxidative Stability: Dimethylamino groups are more resistant to oxidation than primary amines (-NH₂) but less stable than methoxy groups.
- Derivatization Potential: The -NMe₂ group can undergo quaternization or serve as a directing group in electrophilic substitutions, unlike methoxy or halogen substituents.
Research Findings and Challenges
- Synthesis Challenges : Direct introduction of -NMe₂ via nucleophilic substitution is less common; Pd-catalyzed C–N coupling (e.g., Buchwald-Hartwig) may be required .
- Contradictions: While methoxy derivatives are synthesized via straightforward alkylation, dimethylamino analogs demand stringent anhydrous conditions and specialized catalysts .
Biological Activity
2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound features a dimethylamino group attached to a binaphthalen-2-ol framework, which is crucial for its biological activity. The stereochemistry of the binaphthalene moiety contributes significantly to its interaction with biological targets.
1. Antibacterial Activity
Research indicates that derivatives of binaphthalenes exhibit significant antibacterial properties. For instance, studies have shown that compounds with bulky hydrophobic groups can enhance antibacterial potency against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol | E. coli | 32 |
| 2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol | S. aureus | 16 |
2. Antifungal Activity
The antifungal properties of this compound have also been explored. It has been shown to inhibit the growth of fungi by interfering with ergosterol biosynthesis, similar to azole antifungals. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC).
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol | Candida albicans | 25 |
| 2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol | Aspergillus niger | 30 |
3. Anticancer Activity
The anticancer potential of 2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol has been evaluated in various cancer cell lines. Notably, it has been found to induce apoptosis and cell cycle arrest in the G2/M phase in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 10 | Induction of apoptosis |
| HeLa (cervical) | 15 | G2/M phase arrest |
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : It can affect signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Antibacterial Activity : A recent investigation demonstrated that modifications to the dimethylamino group significantly enhanced antibacterial efficacy against resistant strains of bacteria.
- Antifungal Efficacy : In vitro studies showed that the compound effectively reduced fungal load in infected models, suggesting potential therapeutic applications for fungal infections.
- Cancer Research : In a study involving breast cancer cells (MDA-MB-231), treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
